molecular formula C27H22N2OS B11650351 4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B11650351
M. Wt: 422.5 g/mol
InChI Key: ZMJJRKYMFQICHE-UHFFFAOYSA-N
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Description

4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with benzylphenoxy and dimethylphenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is used to construct the thienopyrimidine ring. This is followed by Dieckmann cyclization and Krapcho decarboxylation to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit the activity of PDE4 by binding to its active site, thereby preventing the breakdown of cyclic AMP (cAMP). This leads to increased levels of cAMP, which can modulate various cellular responses, including inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzylphenoxy and dimethylphenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development.

Properties

Molecular Formula

C27H22N2OS

Molecular Weight

422.5 g/mol

IUPAC Name

4-(4-benzylphenoxy)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C27H22N2OS/c1-18-8-11-22(14-19(18)2)24-16-31-27-25(24)26(28-17-29-27)30-23-12-9-21(10-13-23)15-20-6-4-3-5-7-20/h3-14,16-17H,15H2,1-2H3

InChI Key

ZMJJRKYMFQICHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)CC5=CC=CC=C5)C

Origin of Product

United States

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